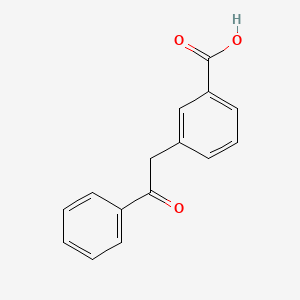

3-(2-Oxo-2-phenylethyl)benzoic acid

Description

Historical Context and Early Chemical Investigations

While specific early historical accounts for 3-(2-Oxo-2-phenylethyl)benzoic acid are not extensively documented, its emergence is intrinsically linked to the development of classical organic reactions. The structural components of the molecule suggest that its synthesis would have become feasible with the advent of reactions like the Friedel-Crafts acylation in the late 19th century. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction allows for the introduction of an acyl group to an aromatic ring, a key step in the potential synthesis of this and related phenacylbenzoic acids. organic-chemistry.orgmasterorganicchemistry.com

Early investigations into related isomers, such as 2-(2-oxo-2-phenylethyl)benzoic acid (also known as o-phenacylbenzoic acid), provide some context. tandfonline.com These studies often focused on the cyclization reactions of such compounds to form various heterocyclic systems. tandfonline.com It is plausible that the synthesis and initial studies of the 3-substituted isomer followed a similar trajectory, driven by the desire to explore the chemical space of bifunctional aromatic compounds and their potential as precursors to novel molecular architectures. The systematic exploration of different substitution patterns on the benzoic acid ring is a common practice in organic chemistry to understand the influence of substituent position on reactivity and properties.

Significance within Contemporary Organic Synthesis and Chemical Sciences

In contemporary organic synthesis, this compound is primarily valued as a versatile intermediate. Its dual functionality allows for selective reactions at either the carboxylic acid or the ketone group, or through reactions that involve both moieties. This has made it a useful starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.

One of the notable applications of this compound is in the synthesis of isocoumarins. organic-chemistry.orgbeilstein-journals.org Isocoumarins are a class of lactones that are present in a variety of natural products and exhibit a wide range of biological activities. beilstein-journals.orgnih.gov The structure of this compound provides the necessary carbon framework for the construction of the isocoumarin (B1212949) core through intramolecular cyclization reactions. organic-chemistry.orgbeilstein-journals.org

Furthermore, the reactivity of the ketone and carboxylic acid groups allows for the preparation of various derivatives. For instance, the ketone can undergo reduction or be used in condensation reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides, opening up a wide array of synthetic possibilities. This versatility makes it a valuable tool for chemists engaged in the development of new synthetic methodologies and the construction of libraries of compounds for screening purposes. The related compound, benzoic acid N′-(2-oxo-2-phenyl-ethyl)hydrazide, has been used in the one-pot synthesis of highly functionalized 2,3-dihydro-1H-pyrazoles, highlighting the utility of the phenacyl moiety in constructing heterocyclic rings. tandfonline.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-phenacylbenzoic acid |

| CAS Number | 898766-97-7 |

Spectroscopic Data of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both the phenyl and benzoic acid rings, a singlet for the methylene (B1212753) (-CH2-) protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, signals for the aromatic carbons, and a signal for the methylene carbon. |

| IR | Characteristic absorption bands for the C=O stretching of the carboxylic acid and the ketone, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and methylene groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenacylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDCVDAWNDDIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645372 | |

| Record name | 3-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-97-7 | |

| Record name | 3-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2 Oxo 2 Phenylethyl Benzoic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct methods for the synthesis of the 3-(2-oxo-2-phenylethyl)benzoic acid core involve the formation of the key carbon-carbon bond that connects the phenacyl group to the benzoic acid ring in a single or a few straightforward steps.

Friedel-Crafts Acylation Strategies in Benzoic Acid Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. nih.gov However, its application to benzoic acid derivatives presents challenges. The carboxylic acid group is a deactivating group, making the benzene (B151609) ring less susceptible to electrophilic aromatic substitution. curlyarrows.com Consequently, benzoic acid itself is not a suitable substrate for Friedel-Crafts acylation under standard conditions. curlyarrows.com

Despite these challenges, Friedel-Crafts-type reactions can be employed under specific conditions. For instance, using highly reactive acylating agents or strong Brønsted acids can facilitate the reaction. mdpi.com Research has shown that amides, typically unreactive in Friedel-Crafts acylations, can be activated to form the desired ketones in good yields. nih.gov This activation is thought to proceed through a superelectrophilic intermediate that enables the cleavage of the strong carbon-nitrogen bond. nih.gov

| Catalyst System | Substrate | Acylating Agent | Yield | Reference |

| FeCl₃·6H₂O in TAAIL | Anisole | Acetic Anhydride | 94% | beilstein-journals.org |

| Trifluoromethanesulfonic acid | Amide | - | 55-96% | nih.gov |

| Trifluoromethanesulfonic acid/Phosphoric acid triester | Benzene | Benzoic Acid | 92% | mdpi.com |

TAAIL: Tunable Aryl Alkyl Ionic Liquids

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a one-pot process. researchgate.net These reactions involve the combination of three or more reactants to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of derivatives that can be related to the this compound framework. For example, a pseudo-three-component reaction involving 3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-ones with oxalyl chloride has been reported. researchgate.net Another example is the synthesis of highly functionalized 2,3-dihydro-1H-pyrazoles from benzoic acid N′-(2-oxo-2-phenyl-ethyl)hydrazide, acetylenic esters, and alkyl isocyanides. tandfonline.com While not directly yielding this compound, these MCRs provide access to complex heterocyclic structures bearing the phenacyl moiety, which could potentially be converted to the target acid.

Preparation from Dimetalated ortho-Toluic Acid and Aromatic Esters

A direct and effective method for the synthesis of 2-(2-oxo-2-phenylethyl)benzoic acids involves the condensation of dimetalated ortho-toluic acid with aromatic esters. tandfonline.com In this approach, ortho-toluic acid is treated with an excess of a strong base, such as lithium diisopropylamide (LDA), to generate a dianion. tandfonline.com This highly reactive intermediate then undergoes condensation with various aromatic esters to furnish the corresponding ortho-phenacylbenzoic acids. tandfonline.com This method provides a reliable route to a range of substituted 2-(2-oxo-2-phenylethyl)benzoic acids. tandfonline.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Dimetalated ortho-Toluic Acid | Aromatic Esters | 2-(2-Oxo-2-phenylethyl)benzoic Acids | tandfonline.com |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the desired this compound structure. These multi-step sequences can offer greater flexibility and control over the final product's substitution pattern.

Utilizing Isobenzofuran-1(3H)-ones as Key Intermediates

Isobenzofuran-1(3H)-ones, also known as phthalides, can serve as valuable precursors for the synthesis of 2-(2-oxo-2-phenylethyl)benzoic acids. The reaction of 3-hydroxyisobenzofuran-1(3H)-one with ((2,2-difluoro-1-phenylvinyl)oxy)trimethylsilane in aqueous media has been shown to produce methyl 3-(1,1-difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one. acs.orgacs.org While this specific product is a difluorinated derivative, the underlying strategy highlights the potential of using isobenzofuranones as synthons. The isobenzofuranone ring can be envisioned to be opened under appropriate conditions to reveal the benzoic acid and phenylethyl moieties. For instance, o-phenacylbenzoic acid can be cyclized to an isocoumarin (B1212949) (a derivative of isobenzofuranone) using concentrated sulfuric acid in glacial acetic acid. tandfonline.com This suggests that the reverse reaction, the opening of the isobenzofuranone ring, is a plausible step in an indirect synthesis.

Routes via 2-(2-Oxo-2-phenylethyl)benzonitriles

Another indirect route to the target acid involves the use of 2-(2-oxo-2-phenylethyl)benzonitriles as intermediates. The nitrile group in these compounds can be hydrolyzed to a carboxylic acid group to yield the final product. The synthesis of the benzonitrile (B105546) precursor can be achieved through various methods. While specific literature directly detailing the synthesis of 2-(2-oxo-2-phenylethyl)benzonitrile is not prevalent in the provided search results, analogous reactions suggest its feasibility. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation in organic chemistry.

Synthesis of Related Phenacyl Benzoate (B1203000) Scaffolds

The construction of phenacyl benzoate scaffolds often relies on the formation of a carbon-carbon or carbon-heteroatom bond connecting the phenacyl moiety to the benzoic acid core. Key precursors for these syntheses are often phenacyl halides, particularly phenacyl bromides, which are versatile electrophiles.

A metal-free C(sp³)-H bromination method has been developed for producing phenacyl bromide derivatives from the corresponding aromatic ketones. researchgate.netias.ac.in This reaction utilizes iodobenzene (B50100) diacetate (PhI(OAc)₂) and potassium bromide (KBr), with the assistance of p-toluenesulfonic acid (p-TsOH·H₂O) and boron trifluoride etherate (BF₃·Et₂O) under ambient conditions. ias.ac.in The process is thought to proceed through a hypervalent iodine intermediate that acts as the active brominating agent. ias.ac.in Another approach to phenacyl bromides involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes in water, which serves as a non-transition metal-catalyzed route. researchgate.net

Once the phenacyl halide is obtained, it can be reacted with a nucleophilic benzoic acid derivative. For instance, the synthesis of 2-[(2-oxo-2-phenylethyl)thio]benzoic acid is achieved by reacting 2-bromoacetophenone (B140003) with thiosalicylic acid in methanol (B129727) at room temperature, using sodium acetate (B1210297) as a base. chemicalbook.com This straightforward substitution reaction proceeds in high yield (99.1%) to furnish the desired phenacyl thioether benzoic acid derivative. chemicalbook.com

Another related scaffold, 2-(phenylthio)benzoylarylhydrazones, can be synthesized from the corresponding 2-(phenylthio)benzoic acid. nih.gov The acid is first converted to its methyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form the key hydrazide intermediate. nih.gov This intermediate subsequently undergoes acid-catalyzed condensation with various aldehydes to produce the target hydrazone derivatives. nih.gov

The versatility of these scaffolds is further demonstrated in the synthesis of phenylpyridal and phenyldipyridal structures designed as helical peptide mimetics, which utilize Suzuki/Stille type cross-coupling reactions to connect the aromatic rings. nih.gov

Table 1: Synthesis of Phenacyl Bromide from Acetophenone (B1666503)

| Reactants | Reagents | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Acetophenone | PhI(OAc)₂, KBr, p-TsOH·H₂O, BF₃·Et₂O | Acetonitrile, Room Temp | 2-Bromoacetophenone | Moderate | ias.ac.in |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainable and efficient methodologies. Catalytic processes and green chemistry principles, such as using water as a solvent and avoiding hazardous reagents, are increasingly being applied to the synthesis of complex molecules, including derivatives of this compound.

A notable green approach is the catalyst-free, three-component reaction in water to synthesize isoindolinone derivatives, which are structurally related to the target compound. tib.eu This method combines o-formylbenzoic acids, primary amines, and acetophenones at 70 °C to afford a range of 2-benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one derivatives in yields up to 93%. tib.eu The use of water as the reaction medium and the absence of a catalyst make this a highly environmentally friendly process. tib.eu

Similarly, an environmentally benign, metal-free synthetic route to 3-difluoroalkyl phthalides has been developed using water as the sole reaction medium. acs.orgacs.org This protocol involves the reaction of difluoroenoxysilanes with 2-formylbenzoic acid or its methyl ester. acs.orgacs.org The reaction capitalizes on water's ability to act as a hydrogen-bonding activator and an effective phase-separation medium, eliminating the need for organic solvents or metal catalysts. acs.org While a catalyst like B(C₆F₅)₃ can enhance the reaction, significant product formation occurs even without it, highlighting the sustainable nature of the transformation in an aqueous environment. acs.org

The synthesis of phenacyl bromides, key precursors, has also been approached from a green chemistry perspective. A non-transition metal-catalyzed method uses K₂S₂O₈ to mediate the tandem hydroxybromination and oxidation of styrenes in pure water at 60 °C, offering excellent functional group compatibility and mild conditions. rsc.org

Catalysis also plays a role in creating related heterocyclic systems. For example, erbium triflate (Er(OTf)₃) has been used as an economical, eco-friendly, and recyclable catalyst for the selective synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and various aldehydes. beilstein-journals.org In another instance, the acid-catalyzed condensation of a benzoic acid hydrazide with aldehydes in absolute ethanol (B145695) is a key step in forming 2-(phenylthio)benzoylarylhydrazone derivatives. nih.gov

Table 2: Green Synthesis of this compound Analogs and Precursors

| Starting Materials | Reaction Type | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| o-Formylbenzoic acid, primary amine, acetophenone | Three-component, catalyst-free | Water, 70 °C, 12 h | 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one derivative | Up to 93% | tib.eu |

| 2-Formylbenzoic acid, ((2,2-difluoro-1-phenylvinyl)oxy)trimethylsilane | Metal-free fluoroalkylation | Water, Room Temp | 3-(1,1-Difluoro-2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one | Up to 92% (with catalyst) | acs.org |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Conformation and Dihedral Angles

The flexibility of the molecule is primarily associated with the torsion angles around the C-C and C-C(O) bonds of the ethyl bridge. These dihedral angles determine the relative orientation of the two aromatic rings. For instance, in a related compound, 2-oxo-2-phenylethyl diisopropylcarbamate, the urethane (B1682113) function and the benzoyl group are nearly perpendicular to each other, with a dihedral angle of approximately 88.97(5)°. researchgate.net This suggests that significant twisting can occur between the planar phenyl and benzoyl groups to minimize steric hindrance.

For 3-(2-Oxo-2-phenylethyl)benzoic acid, the dihedral angle between the plane of the benzoic acid ring and the plane of the phenyl ring is a critical parameter. This angle would be a result of the interplay between steric repulsion of the aromatic rings and potential weak intramolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is highly probable that it forms strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of benzoic acids. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoic acid ring, the phenyl ring, and the methylene (B1212753) bridge.

The protons on the benzoic acid ring would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern. The protons of the monosubstituted phenyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carbonyl group. The methylene protons (-CH₂-) of the ethyl bridge would likely appear as a singlet in the region of δ 4.0-5.0 ppm, deshielded by the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Benzoic acid) | 7.0 - 8.5 | Multiplet |

| Aromatic-H (Phenyl) | 7.4 - 8.0 | Multiplet |

| -CH₂- | 4.0 - 5.0 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 190-200 ppm, while the carboxylic acid carbonyl carbon would appear further downfield, typically above δ 165 ppm. The aromatic carbons would resonate in the region of δ 120-140 ppm. The methylene carbon of the ethyl bridge would be found in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 200 |

| C=O (Carboxylic Acid) | > 165 |

| Aromatic-C | 120 - 140 |

| -CH₂- | 40 - 50 |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed.

Correlation SpectroscopY (COSY) is a homonuclear correlation technique that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings, helping to assign their specific positions.

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear correlation technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For example, in the HMBC spectrum, a correlation would be expected between the methylene protons and the carbonyl carbon of the ketone, as well as the adjacent aromatic carbon of the benzoic acid ring. Correlations between the aromatic protons and their neighboring carbons would further confirm the substitution pattern of the rings. These 2D NMR experiments are crucial for assembling the complete molecular puzzle and verifying the structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its constituent functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The FT-IR spectrum of this compound is characterized by the presence of several key stretching and bending vibrations that confirm its structure.

The molecule possesses two distinct carbonyl (C=O) groups: one from the carboxylic acid and another from the ketone. The carboxylic acid C=O stretching vibration is typically observed in the range of 1710–1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com The ketone C=O stretch is also expected in this region, often slightly lower than aldehydes but influenced by the aromatic ring.

A defining feature of the carboxylic acid group is the very broad absorption band corresponding to the O-H stretching vibration, which appears between 3300 and 2500 cm⁻¹. docbrown.info This significant broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure. spectroscopyonline.com This broad O-H band often overlaps with the sharper C-H stretching vibrations of the aromatic rings, which occur around 3070 cm⁻¹. spectroscopyonline.comdocbrown.info

Further evidence of the carboxylic acid moiety comes from the C-O stretching vibration, which is found between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bending vibration (wag) centered around 934 cm⁻¹. spectroscopyonline.comdocbrown.info The presence of two substituted benzene (B151609) rings gives rise to characteristic aromatic C-H and C=C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3300 - 2500 | Very Broad |

| C-H Stretch | Aromatic | ~3100 - 3000 | Sharp, Medium |

| C=O Stretch | Carboxylic Acid & Ketone | ~1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | ~1625 - 1465 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | ~1320 - 1210 | Strong |

| O-H Bend (out-of-plane) | Carboxylic Acid | ~960 - 900 | Broad, Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively high boiling point, a derivatization step is often employed to increase its volatility. nih.gov This typically involves converting the acidic proton of the carboxylic acid into a less polar group, such as a trimethylsilyl (B98337) (TMS) ester. nih.govscholarsresearchlibrary.com

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the molecule undergoes fragmentation. The molecular ion peak ([M]⁺) for the underivatized compound would be observed at an m/z corresponding to its molecular weight (240.26 g/mol ). The fragmentation pattern provides structural clues. Based on the known fragmentation of benzoic acid and aromatic ketones, several key fragments can be predicted for this compound. docbrown.info

A common fragmentation pathway for benzoic acid involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([M-17]⁺). docbrown.info Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), resulting in a fragment with a mass change of 45 (M-45). docbrown.info For this compound, the most stable and abundant fragment is often the benzoyl cation, [C₆H₅C=O]⁺, with an m/z of 105, arising from the cleavage of the bond between the carbonyl carbon and the methylene bridge. docbrown.info The phenyl cation, [C₆H₅]⁺, at m/z 77 is also a characteristic fragment for monosubstituted benzene compounds. docbrown.info

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 240 | [C₁₅H₁₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 223 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 195 | [M - COOH]⁺ | Loss of carboxyl group |

| 135 | [M - C₆H₅CO]⁺ | Loss of benzoyl radical |

| 105 | [C₆H₅CO]⁺ | Cleavage yielding the benzoyl cation (often the base peak) |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of less volatile and thermally sensitive compounds like this compound, as it does not typically require derivatization. nist.gov The compound is first separated from a mixture using high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. researchgate.net

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. rsc.org Depending on the mobile phase conditions, ESI can operate in positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be detected (m/z 241). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed (m/z 239), which is often favored for acidic compounds.

Tandem mass spectrometry (MS/MS) can be performed on the selected precursor ion ([M+H]⁺ or [M-H]⁻) to induce further fragmentation. This provides more detailed structural information. For the [M-H]⁻ ion, a characteristic fragmentation would be the loss of carbon dioxide (CO₂), a process known as decarboxylation, resulting in a fragment with a mass loss of 44. researchgate.net This technique is particularly useful for confirming the presence of the carboxylic acid group. researchgate.net

Chemical Reactivity and Transformations of 3 2 Oxo 2 Phenylethyl Benzoic Acid

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-(2-oxo-2-phenylethyl)benzoic acid is a prime site for derivatization, enabling the synthesis of esters, amides, and hydrazides. These reactions typically proceed without affecting the ketone functionality, allowing for selective modification of the molecule.

Standard esterification procedures, such as the Fischer-Speier esterification involving an alcohol in the presence of an acid catalyst, can convert the carboxylic acid to its corresponding ester. For instance, reaction with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-(2-oxo-2-phenylethyl)benzoate.

Amide synthesis is readily achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. sphinxsai.comnih.gov A one-pot method using titanium tetrachloride (TiCl₄) as a mediator for the direct condensation of carboxylic acids and amines in pyridine (B92270) also provides an efficient route to the corresponding amides. nih.gov

Furthermore, the synthesis of hydrazides can be accomplished by reacting the corresponding ester derivative with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govijcmas.com

Table 1: Examples of Derivatization Reactions of the Carboxylic Acid Moiety

| Derivative | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-(2-oxo-2-phenylethyl)benzoate |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) | N-alkyl/aryl-3-(2-oxo-2-phenylethyl)benzamide |

| Hydrazide | 1. Esterification2. Hydrazine Hydrate (N₂H₄·H₂O) | 3-(2-Oxo-2-phenylethyl)benzohydrazide |

Reactions Involving the Ketone Functionality

The ketone group in this compound allows for a range of transformations characteristic of carbonyl compounds. These reactions can be performed on the parent molecule or its derivatives.

One significant reaction is the Wittig olefination, which converts the ketone into an alkene. wikipedia.orgmasterorganicchemistry.comudel.edunih.gov By reacting the ketone with a phosphorus ylide (Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.comudel.edunih.gov The specific alkene formed depends on the structure of the ylide used.

The ketone also readily reacts with hydrazine and its derivatives to form hydrazones. This reaction is a key step in the Wolff-Kishner reduction, which would ultimately reduce the ketone to a methylene (B1212753) group. The formation of hydrazones is also fundamental to the construction of pyrazole (B372694) rings, as discussed in the following section.

Cyclization Reactions and Fused Ring System Formation

The dual functionality of this compound makes it an excellent substrate for synthesizing various fused ring systems, which are important scaffolds in medicinal chemistry.

Intramolecular Cyclization to Dibenzosuberone Derivatives

Intramolecular Friedel-Crafts acylation of the closely related 2-(2-phenylethyl)benzoic acid is a known method for synthesizing dibenzosuberone. juniperpublishers.comresearchgate.net By analogy, this compound can be expected to undergo a similar intramolecular cyclization under strong acid conditions, such as with polyphosphoric acid (PPA) or Eaton's reagent. This reaction would involve the electrophilic attack of the activated carboxylic acid onto the pendant phenyl ring, leading to the formation of a dibenzo[a,d]cycloheptene-5,11-dione derivative.

Table 2: Plausible Synthesis of a Dibenzosuberone Derivative

| Starting Material | Reagents and Conditions | Product |

| This compound | Polyphosphoric Acid (PPA), Heat | Dibenzo[a,d]cycloheptene-5,11-dione derivative |

Synthesis of Isoindolinone and Benzodiazepine (B76468) Scaffolds

The structural framework of this compound is amenable to the synthesis of isoindolinone derivatives. A catalyst-free, three-component reaction in water involving an o-formylbenzoic acid, a primary amine, and an acetophenone (B1666503) can produce 2-benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one derivatives. thieme-connect.com This suggests that a derivative of the target molecule could participate in similar transformations to yield isoindolinone structures.

The 1,3-dicarbonyl nature of the molecule also provides a pathway to benzodiazepine scaffolds. Condensation of the diketone portion with a suitable diamine, such as o-phenylenediamine (B120857), under acidic or thermal conditions would be expected to yield a benzodiazepine ring system. The specific structure of the resulting benzodiazepine would depend on the reaction conditions and the nature of the diamine used. googleapis.comnih.govnih.gov

Construction of Other Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Pyrazoles)

The 1,3-dicarbonyl system within this compound makes it an ideal precursor for pyrazole synthesis via the Knorr pyrazole synthesis. jk-sci.comnih.govnih.govgoogle.comrsc.org This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govrsc.org The reaction of this compound with hydrazine hydrate would lead to the formation of a pyrazole ring, with the substituents on the pyrazole being determined by which nitrogen of the hydrazine attacks which carbonyl group.

Table 3: Knorr Pyrazole Synthesis from this compound

| Reactants | Reagents and Conditions | Product |

| This compound, Hydrazine (N₂H₄) | Acid or Base Catalyst, Heat | 5-Phenyl-3-(3-carboxyphenyl)-1H-pyrazole |

The synthesis of isoquinolines is also conceivable. The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, provides a potential route. nih.gov An amide derivative of this compound could undergo intramolecular cyclization to form a dihydroisoquinoline intermediate, which could then be oxidized to the corresponding isoquinoline. nih.gov

Photochemical Transformations and Photocleavage Mechanisms

The photochemical behavior of β-keto acids and their derivatives is a subject of interest, often involving photoisomerization and photocleavage reactions. acs.org As a β-keto acid, this compound is expected to exhibit interesting photochemical reactivity.

Upon irradiation, β-dicarbonyl compounds can undergo various transformations. acs.org For β-keto acids, one of the primary photochemical reactions is decarboxylation. le.ac.uk This process can be initiated by direct photo-oxidation, leading to the loss of carbon dioxide. le.ac.uk The mechanism may involve an electron transfer process, potentially forming per-acid intermediates. le.ac.uk

Additionally, the ketone functionality can participate in photochemical reactions. The n→π* transition of the carbonyl group can lead to the formation of an excited state that can undergo various reactions, including hydrogen abstraction or cycloaddition, depending on the reaction conditions and the presence of other reactants. nih.gov The presence of both the keto and carboxylic acid functionalities in this compound suggests a complex photochemical profile with potential for competing reaction pathways.

Esterification and Transesterification Pathways

The carboxylic acid group of this compound is a key functional group that allows for a variety of chemical transformations, most notably the formation of esters. Esterification is a fundamental reaction in organic synthesis, and for this compound, it proceeds through well-established pathways, primarily the Fischer-Speier esterification. Transesterification is another relevant process for converting one ester derivative into another.

Esterification

The most common method for the esterification of carboxylic acids like this compound is the Fischer-Speier esterification. Current time information in Bangalore, IN.wikipedia.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Current time information in Bangalore, IN. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. Current time information in Bangalore, IN.google.com

The mechanism of the Fischer-Speier esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Current time information in Bangalore, IN.google.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Current time information in Bangalore, IN.google.com

Proton transfer from the oxonium ion to one of the hydroxyl groups. Current time information in Bangalore, IN.

Elimination of water to form a protonated ester. Current time information in Bangalore, IN.google.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. Current time information in Bangalore, IN.

While specific research detailing the esterification of this compound is not widely published, the principles of the Fischer-Speier esterification are directly applicable. The existence of esters such as this compound ethyl ester is confirmed in chemical databases. The synthesis of related esters, such as those from benzoic acid, provides insight into the expected reaction conditions and outcomes.

For instance, studies on the esterification of benzoic acid with various alcohols demonstrate the effect of the alcohol's chain length on the reaction conversion. This data can be used to infer the expected reactivity for this compound.

Table 1: Effect of Alcohol Chain Length on the Conversion of Benzoic Acid (Analogous Reaction) Reaction Conditions: Benzoic acid, alcohol (1:10 molar ratio), 10 wt% deep eutectic solvent catalyst, 1000 rpm, 75°C.

| Alcohol | Benzoic Acid Conversion (%) |

| Ethanol (B145695) | 88.3 |

| Butanol | 87.8 |

| Hexanol | 67.5 |

| Data is analogous from a study on benzoic acid esterification and is intended to illustrate expected trends for this compound. dergipark.org.tr |

Another pathway for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method is often used for less reactive alcohols or when the direct Fischer-Speier esterification is not efficient. For example, a similar approach has been used for the synthesis of esters from 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid. researchgate.net

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. chemnet.com For example, if a methyl ester of this compound were available, it could be converted to the corresponding ethyl ester by heating it in an excess of ethanol with an acid catalyst. This reaction is also an equilibrium process and is driven to completion by using a large excess of the desired alcohol.

The mechanism for acid-catalyzed transesterification is very similar to that of Fischer-Speier esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, and elimination of the original alcohol.

Table 2: Potential Esterification Products of this compound

| Alcohol Reactant | Expected Ester Product |

| Methanol | Methyl 3-(2-oxo-2-phenylethyl)benzoate |

| Ethanol | Ethyl 3-(2-oxo-2-phenylethyl)benzoate |

| Propanol | Propyl 3-(2-oxo-2-phenylethyl)benzoate |

| Isopropanol | Isopropyl 3-(2-oxo-2-phenylethyl)benzoate |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of organic molecules, including benzoic acid derivatives scielo.org.zanih.gov. Calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of electronic structure and molecular geometry mdpi.com.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 3-(2-Oxo-2-phenylethyl)benzoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value (Å or °) |

| C=O (Ketone) Bond Length | Value would be calculated |

| C=O (Acid) Bond Length | Value would be calculated |

| O-H (Acid) Bond Length | Value would be calculated |

| Dihedral Angle (Ring1-CH2-C=O-Ring2) | Value would be calculated |

| Total Energy (Hartree) | Value would be calculated |

| Relative Energy (kcal/mol) | Value would be calculated |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron dergipark.org.tr.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. A small energy gap generally indicates high chemical reactivity, high polarizability, and a propensity for intramolecular charge transfer dergipark.org.trnih.gov. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO would likely be distributed over the electron-rich phenyl rings, while the LUMO might be localized on the electron-withdrawing carbonyl groups. The calculated Egap would provide insight into the molecule's electronic stability and potential applications in materials science researchgate.net.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Value would be calculated |

| LUMO Energy | Value would be calculated |

| HOMO-LUMO Energy Gap (Egap) | Value would be calculated |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

DFT is a reliable method for predicting spectroscopic data, which can then be compared with experimental results for structure validation.

Vibrational Frequencies (IR/Raman): Theoretical frequency calculations can predict the positions of absorption bands in infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the observed spectral peaks researchgate.netresearchgate.net. For this compound, characteristic frequencies for the C=O stretching of the ketone and carboxylic acid, O-H stretching, and aromatic C-H stretching would be calculated nih.govmdpi.com. The computed frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental values mdpi.com.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of 1H and 13C NMR chemical shifts scispace.com. These theoretical shifts are valuable for assigning signals in experimental NMR spectra, which is fundamental for structure elucidation researchgate.netchegg.com.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Carboxylic Acid | O-H Stretch | Value would be calculated |

| Ketone | C=O Stretch | Value would be calculated |

| Carboxylic Acid | C=O Stretch | Value would be calculated |

| Phenyl Rings | C-H Stretch | Value would be calculated |

This table is for illustrative purposes only. The values are not based on actual calculations for the specified compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, flexibility, and interactions with the environment, such as a solvent mdpi.com. For this compound, an MD simulation could reveal the range of accessible conformations in solution by exploring the rotational freedom around the single bonds connecting the phenyl rings and the ketone group. This is particularly useful for understanding how the molecule behaves in a biological or solution-phase environment mdpi.com.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, primarily DFT, are essential for investigating chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A key aspect of this is locating the transition state—the energy maximum along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. For this compound, one could study reactions such as its synthesis, esterification, or decarboxylation nih.gov. These studies provide detailed mechanistic insights that are often inaccessible through experimental means alone.

Solvatochromic Studies and Solvent Effects on Electronic Transitions

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent. Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to model these effects researchgate.net. By performing calculations in the presence of a solvent model (e.g., the Polarizable Continuum Model, PCM), one can predict how the absorption spectrum (UV-Vis) of this compound would shift in solvents of varying polarity. Such studies are crucial for designing molecules for applications in sensors and nonlinear optics researchgate.net.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction

3-(2-Oxo-2-phenylethyl)benzoic acid and its derivatives are valuable intermediates in the synthesis of more complex molecular architectures. The bifunctional nature of the molecule, possessing both a carboxylic acid and a ketone, allows for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or acid halides, providing a handle for further functionalization. The ketone moiety, on the other hand, is susceptible to nucleophilic attack, reduction, or can serve as a precursor for the formation of carbon-carbon bonds.

While direct examples of the use of this compound in the construction of highly complex natural products are not extensively documented, its structural isomer, 2-(2-oxo-2-phenylethyl)benzoic acid, has been widely employed as a precursor for the synthesis of various compounds. For instance, 2-(2-oxo-2-phenylethyl)benzoic acids can be prepared from the condensation of dilithiated ortho-toluic acid with aromatic esters. This methodology provides a straightforward route to substituted phenacylbenzoic acids, which are key building blocks for other intricate structures. The reactivity of the 3-isomer is expected to be analogous, allowing for the generation of a library of derivatives with diverse substitution patterns on both aromatic rings.

The presence of the phenacyl group opens up possibilities for various synthetic manipulations. The methylene (B1212753) bridge can be functionalized, and the phenyl ring of the phenacyl group can be substituted to modulate the electronic and steric properties of the molecule. These features make this compound a promising scaffold for combinatorial chemistry and the development of novel organic compounds with potential applications in medicinal chemistry and materials science.

Utilization in the Preparation of Diverse Heterocyclic Scaffolds

The inherent functionality of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds. The intramolecular reaction between the carboxylic acid and the ketone, or derivatives thereof, can lead to the formation of cyclic structures.

A prominent example, demonstrated by its isomer 2-(2-oxo-2-phenylethyl)benzoic acid, is the synthesis of 3-phenylisocoumarins. Isocoumarins are a class of lactones that exhibit a range of biological activities. The synthesis of 3-phenylisocoumarin from 2-(2-oxo-2-phenylethyl)benzoic acid typically involves a cyclization reaction, often promoted by an acid or a dehydrating agent. A similar strategy could potentially be employed with the 3-isomer, which upon activation of the carboxylic acid, could undergo an intramolecular acylation at the ortho position of the phenacyl phenyl ring, if appropriately substituted, or through other rearrangement pathways.

Furthermore, the ketone and carboxylic acid moieties can react with external reagents to form heterocyclic rings. For example, condensation of the ketone with hydrazines could yield pyridazinone derivatives, while reaction with hydroxylamine could lead to oxazinones. The carboxylic acid can be converted to an amide, which can then participate in cyclization reactions with the ketone to form nitrogen-containing heterocycles. The versatility of this starting material allows for the generation of a diverse range of heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.

| Precursor | Reagent | Heterocyclic Product | Potential Application |

| 2-(2-Oxo-2-phenylethyl)benzoic acid | Acid/Dehydrating Agent | 3-Phenylisocoumarin | Biologically active compounds |

| This compound | Hydrazine (B178648) | Pyridazinone derivative | Pharmaceuticals |

| This compound | Hydroxylamine | Oxazinone derivative | Materials Science |

Development of Photo-removable Protecting Groups in Organic Synthesis and Biochemistry

The phenacyl group, a key structural feature of this compound, is a well-established photo-removable protecting group (PPG) for carboxylic acids. PPGs are moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength, offering precise spatial and temporal control over the release of the protected molecule. This "caging" technology is particularly valuable in biochemistry and cell biology for studying dynamic processes.

Derivatives of this compound can be envisioned as effective PPGs. The carboxylic acid of the target molecule would be esterified with the molecule to be protected. Upon irradiation, typically in the UV range, the phenacyl chromophore absorbs light and undergoes a photochemical reaction, leading to the cleavage of the ester bond and the release of the protected molecule and a byproduct derived from the PPG.

The efficiency of a PPG is determined by its quantum yield of photolysis and its molar extinction coefficient at the irradiation wavelength. The substitution pattern on the aromatic rings of the this compound framework can be modified to tune these properties. For example, the introduction of electron-donating groups, such as methoxy groups, on the benzoic acid ring can shift the absorption maximum to longer wavelengths, which is often desirable to avoid damaging sensitive biological samples.

| Photo-removable Protecting Group Core | Protected Functional Group | Typical Irradiation Wavelength | Key Features |

| Phenacyl | Carboxylic Acid | UV (e.g., 350 nm) | Spatially and temporally controlled release |

| Benzoin | Carboxylic Acid | UV | Can be modified for improved quantum yield |

Exploration in Supramolecular Chemistry and Crystal Engineering

The molecular structure of this compound contains functional groups that are highly amenable to forming non-covalent interactions, making it an interesting building block for supramolecular chemistry and crystal engineering. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimeric synthons. These dimers can then self-assemble into higher-order structures, such as chains, tapes, or sheets, through further hydrogen bonding or other weak interactions like C-H···O bonds.

Furthermore, the carboxylic acid can be deprotonated to form a carboxylate, which can then coordinate to metal ions to form metal-organic frameworks (MOFs). The phenacyl group could also play a role in templating the structure of the framework or could be a site for post-synthetic modification. The ability to form predictable and robust supramolecular synthons makes this compound a promising candidate for the design of new crystalline materials with tailored properties.

| Supramolecular Synthon | Interacting Functional Groups | Resulting Assembly | Potential Application |

| Carboxylic acid dimer | Carboxylic acids | Dimeric pairs, chains, sheets | Crystal engineering |

| C-H···O hydrogen bonds | C-H and Carbonyl oxygen | Extended networks | Controlling crystal packing |

| π-π stacking | Aromatic rings | Stacked columns | Electronic materials |

| Metal-carboxylate coordination | Carboxylate and Metal ions | Metal-Organic Frameworks | Gas storage, catalysis |

Future Research Directions and Emerging Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

Future synthetic research concerning 3-(2-Oxo-2-phenylethyl)benzoic acid is expected to pivot towards green and sustainable chemistry principles. The development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts is a paramount goal.

One promising direction is the advancement of one-pot, multi-component reactions (MCRs). MCRs are inherently efficient as they combine several synthetic steps without isolating intermediates, thus saving time, resources, and reducing solvent waste. Research into catalyst-free MCRs in water for related structures, such as isoindolinone derivatives synthesized from o-formylbenzoic acids and acetophenones, provides a strong precedent. researchgate.netrsc.org Future studies could adapt these principles, potentially using a modified benzoic acid derivative and an appropriate phenacyl precursor in an aqueous medium, possibly enhanced by microwave or ultrasonic irradiation to improve yields and reaction times. nih.gov Such methods align with the goals of green chemistry by employing water as a solvent and potentially avoiding the need for metal catalysts. rsc.org

The exploration of solid-supported catalysts is another key area. For instance, K2CO3–Al2O3 has been shown to be an eco-friendly and cost-effective catalyst for related condensation reactions under ultrasound irradiation, offering a benign alternative to traditional base catalysts like NaOH or KOH. nih.gov Investigating similar solid-supported systems for the synthesis of this compound could lead to processes with easier catalyst recovery and recycling, further enhancing the sustainability of the synthesis.

| Sustainable Approach | Potential Advantages | Relevant Precedent/Concept |

| Multi-component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Synthesis of isoindolinones from o-formylbenzoic acids and acetophenones in water. researchgate.netrsc.org |

| Aqueous Media Synthesis | Environmentally benign solvent, improved safety. | Catalyst-free reactions in water at elevated temperatures. researchgate.net |

| Microwave/Ultrasound Assistance | Accelerated reaction rates, increased yields, energy efficiency. | Synthesis of quinoline chalcones using ultrasonic irradiation. nih.gov |

| Solid-Supported Catalysts | Ease of separation, catalyst reusability, reduced pollution. | Use of K2CO3–Al2O3 as a recyclable catalyst. nih.gov |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While standard spectroscopic methods like NMR and IR are fundamental for structural confirmation, future research will likely employ more advanced techniques to probe the dynamic processes of this compound. libretexts.org These methods can provide invaluable insights into transient states, conformational dynamics, and intermolecular interactions.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for studying ultrafast photophysical and photochemical processes. rsc.orgmdpi.com For this compound, the phenacyl chromophore can be excited to explore the dynamics of its excited states, including intersystem crossing and energy dissipation pathways. Understanding these ultrafast events is crucial for potential applications in photochemistry, photocatalysis, or light-sensitive materials. acs.org Fs-TAS could reveal the kinetics of electron transfer processes, which is fundamental to designing photocatalytic systems. rsc.org

Furthermore, dynamic NMR spectroscopy could be employed to study conformational flexibility and potential intramolecular interactions. The linkage between the benzoic acid ring and the phenacyl group allows for rotational freedom. Dynamic NMR can quantify the energy barriers associated with this rotation and identify preferential conformations in solution. It could also be instrumental in studying the kinetics of keto-enol tautomerism, a fundamental process for ketones. researchgate.netrsc.org Although the equilibrium typically favors the keto form, advanced spectroscopic methods could detect and characterize the transient enol tautomer, providing a more complete picture of the compound's chemical behavior.

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry and theoretical studies are poised to provide a deeper, atomistic understanding of the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations, in particular, can offer predictive insights that guide experimental work. nih.gov

A key area for theoretical investigation is the keto-enol tautomerism of the phenacyl moiety. researchgate.netorientjchem.org DFT studies can calculate the relative energies of the keto and enol forms and the energy barrier for their interconversion in various solvents and in the gas phase. orientjchem.org Such studies have been performed on similar β-dicarbonyl compounds, revealing that the keto form is generally more stable, but the energy difference can be influenced by the surrounding environment. orientjchem.orgeco-vector.com Understanding this equilibrium is crucial as the two tautomers exhibit different reactivity profiles.

Moreover, computational modeling can elucidate the mechanisms of reactions involving either the carboxylic acid or the ketone group. For example, theoretical studies can predict the regioselectivity of electrophilic aromatic substitution on the benzoic acid ring, taking into account the directing effects of both the carboxyl and phenacylmethyl substituents. Molecular docking studies could be used to predict the binding affinity and interaction modes of this compound with biological targets, such as enzymes, which could guide the design of new therapeutic agents. nih.gov Computational analysis of potential reaction pathways can help in designing more efficient and selective synthetic methods, complementing the green chemistry approaches discussed earlier. researchgate.net

| Theoretical Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Keto-Enol Tautomerism | Relative stability of tautomers, transition state energies, solvent effects. orientjchem.org |

| DFT / Ab initio Calculations | Reaction Mechanisms | Predicting regioselectivity, understanding substituent effects, modeling transition states. researchgate.net |

| Molecular Dynamics (MD) | Solvation & Self-Assembly | Simulating behavior in solution, predicting aggregation and intermolecular interactions. ucl.ac.uk |

| Molecular Docking | Bioactivity Screening | Predicting binding modes and affinities with protein targets. nih.gov |

Expansion into Novel Material Science Applications and Self-Assembled Systems

The bifunctional nature of this compound makes it an attractive building block for novel materials and supramolecular assemblies. Future research is expected to capitalize on its capacity for directed, non-covalent interactions.

The carboxylic acid group is well-known for its ability to form robust hydrogen-bonded dimers. researchgate.netfigshare.com This predictable interaction is a powerful tool in crystal engineering and the design of self-assembled systems. Studies on benzoic acid and its derivatives have shown they can form higher-order structures like tetramers through a combination of hydrogen bonding and π-π stacking. researchgate.netfigshare.com The presence of two aromatic rings in this compound could enhance these aromatic interactions, leading to the formation of complex and ordered supramolecular architectures such as tapes, sheets, or porous networks. mpg.de

These self-assembly properties could be harnessed for applications in materials science. For example, the compound could be explored as a component in liquid crystals, where the specific molecular shape and intermolecular forces could induce mesophase formation. Furthermore, it could serve as a functionalized linker for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org The ketone functionality could be used for post-synthetic modification within such frameworks, allowing for the introduction of new chemical properties. The ability to functionalize magnetic nanoparticles with benzoic acid derivatives also points towards applications in catalysis and separation technologies. nih.govrsc.org The exploration of these avenues could lead to new materials with tailored electronic, optical, or adsorptive properties.

Q & A

Q. What are the established synthetic routes for 3-(2-Oxo-2-phenylethyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions or cyclization strategies. For example:

- Lewis Acid-Mediated Cyclization : In a Me₃Al-mediated reaction, 2-(2-oxo-2-phenylethyl)benzonitrile undergoes cyclization with aniline derivatives. BF₃·OEt₂ in toluene at reflux initially failed, but screening alternative Lewis acids (e.g., AlCl₃ or ZnCl₂) improved yields .

- Suzuki Cross-Coupling : A related method for 3-phenylbenzoic acid derivatives uses PdCl₂-catalyzed coupling of 3-iodobenzoic acid with phenylboronic acid under basic conditions (NaOH, 80°C). This approach can be adapted by substituting boronic acids to introduce the 2-oxo-2-phenylethyl group .

Q. Critical Parameters :

- Catalyst choice (Pd vs. Lewis acids).

- Solvent polarity (toluene for cyclization vs. aqueous-organic mixtures for Suzuki).

- Temperature control to avoid side reactions (e.g., ester hydrolysis).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the benzoic acid proton (δ ~12-13 ppm, broad) and carbonyl groups (δ ~170-190 ppm in ¹³C). For derivatives like benzisothiazolone analogs, aromatic protons show splitting patterns indicative of substitution (e.g., para vs. meta) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, a derivative with C₁₆H₁₄FNO₃S showed m/z 336.07 .

- X-ray Crystallography : Used to resolve ambiguities in regioisomers. The crystal structure of a related phenacyl benzoate derivative revealed planar aromatic rings and hydrogen-bonding motifs critical for stability .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs) .

- First Aid :

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance cyclization efficiency during synthesis?

Methodological Answer:

- Lewis Acid Screening : Test alternatives (e.g., ZnCl₂, FeCl₃) to Me₃Al. In one study, ZnCl₂ increased yields by 20% compared to BF₃·OEt₂ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while toluene minimizes side reactions.

- Temperature Gradients : Gradual heating (e.g., 50°C → 110°C) prevents premature decomposition of sensitive ketone groups .

Q. How do conflicting spectral data arise in derivative synthesis, and how can they be resolved?

Methodological Answer:

- Isomer Formation : Keto-enol tautomerism in the 2-oxoethyl group can lead to split NMR peaks. Use deuterated DMSO to stabilize enolic forms .

- Impurity Identification : LC-MS can detect byproducts (e.g., unreacted starting material at m/z 248.0 in Suzuki reactions) .

- Crystallography vs. NMR : X-ray structures of a benzisothiazolone derivative confirmed the absence of suspected regioisomers, overriding ambiguous NOESY data .

Q. What strategies improve crystallinity for X-ray analysis of this compound derivatives?

Methodological Answer:

- Recrystallization Solvents : Slow evaporation from methanol/water (1:1) produced high-quality crystals for a phenacyl benzoate analog .

- Hydrogen Bonding : Introduce hydroxyl or amide groups (e.g., in benzimidazole derivatives) to enhance crystal lattice stability .

- Temperature Control : Crystallize at 4°C to reduce disorder in flexible 2-oxoethyl chains .

Q. How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

- Oxazole Synthesis : React with NH₄OAc under microwave irradiation (120°C, 30 min) to form oxazole rings, leveraging the ketone’s electrophilicity .

- Antifungal Derivatives : Couple with benzothiazole amines via EDCI/HOBt, achieving >80% yield. A derivative showed MIC = 8 µg/mL against Candida albicans .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for cyclization at the B3LYP/6-31G(d) level. For a related chromene derivative, calculations predicted regioselective attack at the α-carbon of the ketone .

- MD Simulations : Assess solvation effects in DMSO/water mixtures to model coupling reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.